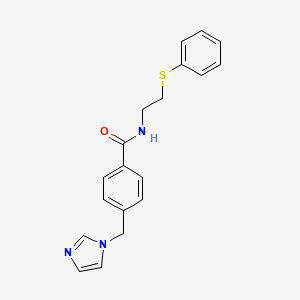![molecular formula C19H16FN7O B5978566 4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5978566.png)
4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple fused rings and a fluorophenyl group. It is part of a broader class of compounds known for their potential biological activities, including antibacterial and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multiple steps. The process begins with the preparation of the core pyrazolo[3,4-B]pyridine structure, followed by the introduction of the triazolo[4,3-B]pyridazine moiety. The final step involves the addition of the fluorophenyl group. Reaction conditions often include the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. In antibacterial applications, it disrupts the bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells. The exact molecular pathways and targets are still under investigation, but initial studies suggest significant potential .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolo[4,3-B]pyridazine derivatives and pyrazolo[3,4-B]pyridine derivatives. Compared to these compounds, 4-(4-Fluorophenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its specific combination of functional groups and its enhanced biological activity. Some similar compounds include:
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-10-18-14(12-3-5-13(20)6-4-12)9-17(28)21-19(18)27(24-10)16-8-7-15-23-22-11(2)26(15)25-16/h3-8,14H,9H2,1-2H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLWKMYJHXBVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN5C(=NN=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B5978499.png)
![1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B5978506.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxypropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5978512.png)
![N-(4-chlorophenyl)-3-[(cyclohexylamino)sulfonyl]benzamide](/img/structure/B5978515.png)
![2-Methyl-1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B5978516.png)
![6-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B5978522.png)
![1-[(dimethylamino)sulfonyl]-N-methyl-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5978523.png)
![METHYL 2-[2-(2-PHENYLMETHANESULFONYL-1H-1,3-BENZODIAZOL-1-YL)ACETAMIDO]BENZOATE](/img/structure/B5978532.png)
![N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5978537.png)
![N-(2,3-dimethylcyclohexyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B5978542.png)
![3-[({5-[(3-Carboxyanilino)sulfonyl]-2,4-dimethylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B5978549.png)
![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B5978556.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5978560.png)
